![molecular formula C10H10O2S2 B3029791 丙酸,2-[(苯硫代甲基)硫代]- CAS No. 78751-36-7](/img/structure/B3029791.png)
丙酸,2-[(苯硫代甲基)硫代]-
描述
Synthesis Analysis
The synthesis of propanoic acid derivatives with various substituents has been explored in several studies. For instance, the synthesis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives was achieved through the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde, which demonstrated significant anti-inflammatory activity . Another study reported the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, particularly those with furan or thiophene nuclei, by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid . Additionally, the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of murine glucocerebroside synthetase, was synthesized and separated into its enantiomers .
Molecular Structure Analysis
The molecular structures of the synthesized propanoic acid derivatives were confirmed using various spectroscopic techniques. In one study, derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid were characterized by IR, ^1H, ^13C NMR spectroscopy, and elemental analysis . The study on 1-phenyl-1-propanol, an intermediate of the antidepressant drug fluoxetine, included a computational analysis of the molecular structure using HF and DFT methods .
Chemical Reactions Analysis
The chemical reactivity of propanoic acid derivatives has been investigated in the context of their biological activity. For example, 2-[4-(heteroarylmethyl)phenyl]propanoic acids and analogues were synthesized and tested for their inhibitory activity on lipoxygenase and cyclooxygenase enzymes . The study on 1-phenyl-1-propanol also discussed the molecule's local reactivity using the Fukui function, which provides insight into the regions of the molecule that are more prone to chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives have been analyzed through various methods. A reverse-phase HPLC method was developed for the separation of two stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, which also involved monitoring the epimerization of the α-carbon of the propanoic acid . Another study introduced a novel reversed-phase HPLC method for the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, using a carbon-coated zirconia stationary phase . The thermodynamic properties of 1-phenyl-1-propanol, such as heat capacity, entropy, and enthalpy at different temperatures, were calculated to understand its stability and reactivity .
科学研究应用
合成方法和应用:
- 3-(氨基硫代羰基硫代)丙酸的制备合成方法,它是生物活性 2-硫代-1,3-噻咱-4-酮合成中的中间体,表明其在药物化学中的重要性 (Orlinskii, 1996).
- 一种用于分离类似化合物 2-[4-(甲磺酰基)苯基]-3-(3(R)-氧代环戊基)丙酸的对映异构体的反相高效液相色谱法,展示了这些化合物在手性分析和药物分析中的分析应用 (Davadra et al., 2011).
生化和药理学应用:
- 2-[4-(杂芳甲基)苯基]丙酸及其类似物的合成和酶抑制研究表明它们作为非甾体抗炎药的潜力,暗示相关的丙酸衍生物具有类似的潜力 (Silvestri et al., 1994).
- 对天然存在的酚类化合物苯乙酸的研究表明,丙酸衍生物可以用作材料科学中的可持续替代品,特别是在聚苯并恶嗪的合成中 (Trejo-Machin et al., 2017).
材料科学和工程应用:
- 涉及类似丙酸衍生物的有机敏化剂分子工程在太阳能电池应用中的研究,表明在可再生能源技术中的潜在应用 (Kim et al., 2006).
- 一种用于电致变色器件的新型电活性单体 3-(2-[4-(2,5-二-2-噻吩基-1H-吡咯-1-基)苯基]乙基-硫代)丙酸的研究,突出了丙酸衍生物在先进材料和自适应技术中的潜力 (Koyuncu & Koyuncu, 2018).
作用机制
Target of Action
2-(Phenylcarbonothioylthio)propanoic acid, also known as 2-(benzenecarbonothioylsulfanyl)propanoic acid or Propanoic acid, 2-[(phenylthioxomethyl)thio]-, is primarily used as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent . The primary targets of this compound are monomers that undergo radical polymerization .
Mode of Action
As a RAFT agent, 2-(Phenylcarbonothioylthio)propanoic acid facilitates controlled radical polymerization . It interacts with its targets (monomers) by adding to the growing polymer chain and then reversibly fragmenting to regenerate the active chain end . This process allows for the control of polymerization, leading to polymers with desired properties.
Biochemical Pathways
The compound is involved in the RAFT polymerization pathway . It acts as a chain transfer agent, enabling the control of molecular weight and the synthesis of block copolymers . The downstream effects include the production of polymers with defined architectures and functionalities .
Result of Action
The result of the action of 2-(Phenylcarbonothioylthio)propanoic acid is the controlled radical polymerization of monomers . This leads to the formation of polymers with specific molecular weights and architectures . The compound’s action can be used to create a wide range of materials with tailored properties.
Action Environment
The action of 2-(Phenylcarbonothioylthio)propanoic acid can be influenced by various environmental factors. For instance, the temperature and the presence of oxygen can affect the efficiency of the RAFT process . Moreover, the compound should be stored at 2-8°C and kept out of light .
未来方向
The future directions of “Propanoic acid, 2-[(phenylthioxomethyl)thio]-” could involve its continued use as a RAFT agent in controlled radical polymerization . This technique has a wide range of applications in the synthesis of complex polymer architectures. The exact future directions are not detailed in the search results.
属性
IUPAC Name |
2-(benzenecarbonothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSQKMAZWIIJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659586 | |
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-[(phenylthioxomethyl)thio]- | |
CAS RN |
78751-36-7 | |
| Record name | 2-[(Benzenecarbothioyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78751-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




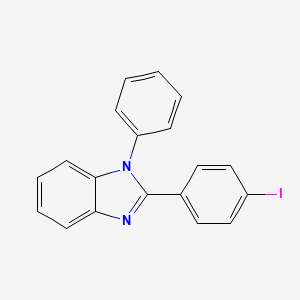
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)

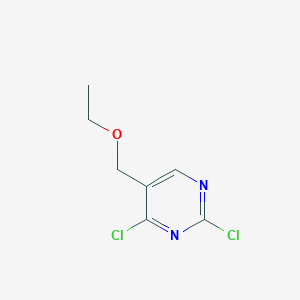
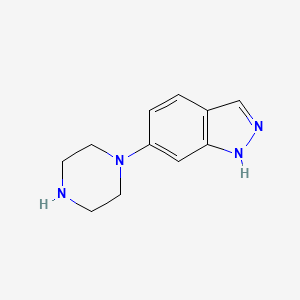
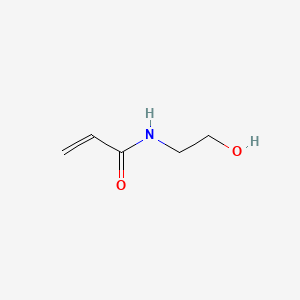
![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)
![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)

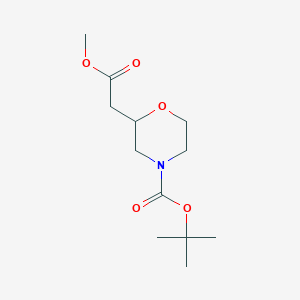

![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)